molecular formula C9H14F3NO4 B1372014 (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1185296-42-7

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No. B1372014
CAS RN: 1185296-42-7
M. Wt: 257.21 g/mol
InChI Key: DIEZKLWJBOJOBE-UHFFFAOYSA-N
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Description

Boc-amino acids are a type of protected amino acids widely used in peptide synthesis. The Boc group (tert-butyloxycarbonyl) protects the amino group, preventing it from unwanted side reactions. Trifluorobutyric acid is a type of carboxylic acid with three fluorine atoms attached to the third carbon atom .


Synthesis Analysis

The synthesis of Boc-amino acids generally involves the reaction of an amino acid with di-tert-butyl dicarbonate in an appropriate solvent . The synthesis of trifluorobutyric acid or its derivatives might involve fluorination of a precursor molecule .


Molecular Structure Analysis

The molecular structure of “(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid” would consist of a Boc-protected amino group, a carboxylic acid group, and a butyric acid backbone with three fluorine atoms attached to the third carbon .


Chemical Reactions Analysis

The chemical reactions involving Boc-amino acids usually involve peptide coupling reactions, where the carboxylic acid group of one amino acid reacts with the amino group of another . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, Boc-amino acids are generally solid at room temperature, and they are soluble in organic solvents . The properties of trifluorobutyric acid or its derivatives would depend on the specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : A study by Pan et al. (2015) discusses the efficient synthesis of a related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, which was achieved through a multi-step process starting from L-methionine (Pan et al., 2015).
  • Solubility and Thermodynamic Models : Fan et al. (2016) explored the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents and developed thermodynamic models to understand its solubility behavior (Fan et al., 2016).

Applications in Peptide Synthesis and Medicinal Chemistry

  • NMR Studies and Peptide Synthesis : Tressler and Zondlo (2014) synthesized derivatives (as Fmoc-, Boc-, and free amino acids) of perfluoro-tert-butyl 4-hydroxyproline, demonstrating their distinct conformational preferences and their utility in peptides for 19F NMR studies, indicating a potential application in medicinal chemistry (Tressler & Zondlo, 2014).
  • Catalysis and Synthetic Applications : Heydari et al. (2007) reported on the use of heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, a key process in the synthesis of N-Boc protected amino acids, which are crucial in peptide synthesis (Heydari et al., 2007).

Unconventional Amino Acids and Peptidomimetics

  • Fluorinated Amino Acids in Protein Chemistry : Qin, Sheridan, and Gao (2012) synthesized fluorinated amino acids, highlighting their utility in analyzing protein-membrane interactions using NMR spectroscopy, which may relate to the trifluoro nature of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid (Qin, Sheridan, & Gao, 2012).
  • Enantioselective Synthesis : Kubryk and Hansen (2006) demonstrated the asymmetric hydrogenation of enamine esters, leading to high enantiomeric excess in the synthesis of β-amino acid derivatives, a process relevant to producing enantiomerically pure forms of this compound (Kubryk & Hansen, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Boc-amino acids and their derivatives are primarily used in peptide synthesis . The biological activity of trifluorobutyric acid or its derivatives would depend on the specific compound .

Safety and Hazards

Like all chemicals, Boc-amino acids and trifluorobutyric acid should be handled with care. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The future directions in the research and application of Boc-amino acids and trifluorobutyric acid depend on the advancements in the fields of peptide synthesis, medicinal chemistry, and other related areas .

properties

IUPAC Name

4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZKLWJBOJOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185296-42-7
Record name 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
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